4-(2,2-Difluoroethoxy)-2,3-dihydro-1H-inden-1-one
Overview
Description
4-(2,2-Difluoroethoxy)-2,3-dihydro-1H-inden-1-one, commonly referred to as DFEI, is an organic compound belonging to the class of heterocyclic compounds. DFEI has been studied extensively in recent years due to its unique structure and potential applications in the fields of chemistry and biology. This compound has been used in a variety of synthetic reactions, as well as in the study of biochemical and physiological effects.
Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs) Development
The compound 4-(2,2-Difluoroethoxy)-2,3-dihydro-1H-inden-1-one, while not directly mentioned, may have relevance in the context of organic optoelectronics, particularly in the development of OLEDs. Research has shown that BODIPY-based materials, which feature similar structural motifs, have emerged as promising platforms for applications in sensors, organic thin-film transistors, and organic photovoltaics. BODIPY derivatives have recently been explored for their potential as active materials in OLED devices, indicating the possible applicability of structurally related compounds like this compound in this field. These materials have been highlighted for their near-IR emission capabilities, propelled by aggregation-induced emission (AIE) characteristics, suggesting their potential in creating 'metal-free' infrared emitters for OLED applications (Squeo & Pasini, 2020).
Environmental and Ecotoxicological Studies
Although not specific to this compound, studies on the environmental impact and toxicity of related chemical compounds, such as 2,4-D herbicide, provide insights into the potential environmental and health implications of widespread use of synthetic chemicals. Research efforts aim to understand the fate, accumulation, and impacts of such chemicals, guiding the development of regulations and protective measures against exposure. This research underscores the importance of continuous monitoring and evaluation of chemical substances for safeguarding human health and environmental integrity (Islam et al., 2017).
Antioxidant Activity and Health Implications
The exploration of compounds with antioxidant properties is crucial for addressing oxidative stress-related diseases. Studies on various antioxidants, such as Naringenin, have shown promising results in neutralizing reactive oxygen species and mitigating cellular damage. These findings emphasize the potential health benefits of compounds exhibiting antioxidant activity, including possible applications of this compound if similar properties can be identified (Rani et al., 2016).
Advanced Material Synthesis
The synthesis and functionalization of complex organic molecules serve as the cornerstone for advancing material science. The manipulation of C-F bonds in aliphatic fluorides, for example, has opened new avenues for creating fluorinated building blocks and non-fluorinated products. Such methodologies underscore the significance of chemical innovation in developing novel materials and compounds with enhanced performance for a variety of applications (Shen et al., 2015).
properties
IUPAC Name |
4-(2,2-difluoroethoxy)-2,3-dihydroinden-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O2/c12-11(13)6-15-10-3-1-2-7-8(10)4-5-9(7)14/h1-3,11H,4-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMYYHHJSSVAMGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C(=CC=C2)OCC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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